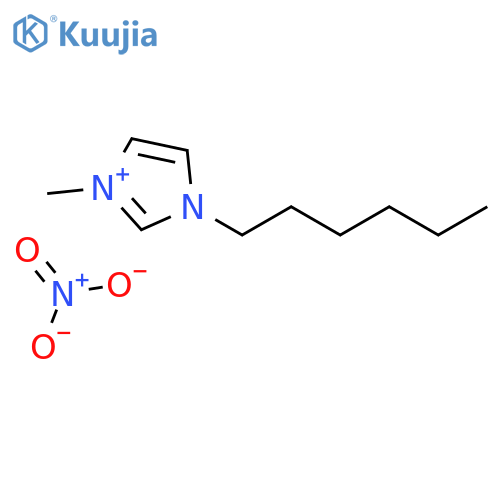Cas no 203389-26-8 (1-Hexyl-3-methylimidazolium nitrate)

203389-26-8 structure
商品名:1-Hexyl-3-methylimidazolium nitrate
CAS番号:203389-26-8
MF:C10H19N3O3
メガワット:229.276162385941
CID:2191073
1-Hexyl-3-methylimidazolium nitrate 化学的及び物理的性質
名前と識別子
-
- 1-Hexyl-3-methylimidazolium nitrate
- 1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium,nitrate
- 3-Hexyl-1-methyl-1H-imidazolium nitrate
- 3-Hexyl-1-methyl-3-imidazolium Nitrate
- HMIMNO3
- 1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1)
- SKL1409
- 3-hexyl-1-methyl-1H-imidazol-3-ium nitrate
-
- MDL: MFCD19442806
- インチ: 1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1
- InChIKey: DKMXRJQRVFBTNU-UHFFFAOYSA-N
- ほほえんだ: C1N(CCCCCC)C=C[N+]=1C.[N+]([O-])(=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 5
じっけんとくせい
- 密度みつど: 1.103 g/cm3(Temp: 24 °C)
1-Hexyl-3-methylimidazolium nitrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039379-25g |
3-Hexyl-1-methyl-3-imidazolium Nitrate |
203389-26-8 | ≥95% | 25g |
¥455.00 | 2024-08-09 | |
| Aaron | AR0029JH-5g |
1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) |
203389-26-8 | 97% | 5g |
$61.00 | 2025-02-10 | |
| A2B Chem LLC | AB04577-5g |
1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) |
203389-26-8 | 97% | 5g |
$78.00 | 2024-04-20 | |
| Chemenu | CM187610-25g |
1-hexyl-3-methyl-1H-imidazol-3-ium nitrate |
203389-26-8 | 97% | 25g |
$140 | 2023-01-19 | |
| Chemenu | CM187610-5g |
1-hexyl-3-methyl-1H-imidazol-3-ium nitrate |
203389-26-8 | 97% | 5g |
$56 | 2023-01-19 | |
| 1PlusChem | 1P0029B5-5g |
1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) |
203389-26-8 | 97% | 5g |
$99.00 | 2023-12-19 |
1-Hexyl-3-methylimidazolium nitrate 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
203389-26-8 (1-Hexyl-3-methylimidazolium nitrate) 関連製品
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:203389-26-8)1-甲基-3-己基咪唑硝酸盐

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
(CAS:203389-26-8)1-hexyl-3-methylimidazolium nitrate

清らかである:98%
はかる:Gram-Ton
価格 ($):問い合わせ